

A Technical Guide to the Physicochemical Properties of 2-Phenylquinoline-7-carboxylic acid

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carboxylic acid

Cat. No.: B1356969

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Phenylquinoline-7-carboxylic acid**. The information herein is intended to support research, discovery, and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Data

Quantitative data for **2-Phenylquinoline-7-carboxylic acid** is summarized in the table below. It is important to note that while some properties like molecular formula and weight are calculated, specific experimental data such as melting point, boiling point, and solubility are not widely published for this specific isomer. For context, properties of the related, more extensively studied isomer, 2-Phenylquinoline-4-carboxylic acid, are included where available.

Physicochemical Property	2-Phenylquinoline-7-carboxylic acid	2-Phenylquinoline-4-carboxylic acid (for comparison)
Molecular Formula	C ₁₆ H ₁₁ NO ₂	C ₁₆ H ₁₁ NO ₂
Molecular Weight	249.27 g/mol [1]	249.27 g/mol
Melting Point	Not specified	211.0-217.0 °C[2], 214-215 °C[3]
Boiling Point	Not specified	Not specified
Appearance	Not specified	Pale cream powder[2]
Solubility	Not specified	Insoluble in water; Soluble in alcohol (1g in 120ml), chloroform (1g in 400ml), and diethyl ether (1g in 100ml)[3]
pKa	Not specified	Not specified
LogP (Calculated)	Not specified	4.6 (for an amide derivative)[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized standard protocols that can be adapted for the specific analysis of **2-Phenylquinoline-7-carboxylic acid**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[6]

Protocol:

- Sample Preparation: A small amount of the dry, powdered **2-Phenylquinoline-7-carboxylic acid** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

- Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot of a melting point apparatus.[6] The apparatus can be a heated metal block (like a Mel-Temp) or an oil bath (Thiele tube).
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[7] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[7]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded.[5] This provides the melting point range.
- Cooling: The apparatus should be allowed to cool sufficiently before performing another measurement.[7]

Solubility Determination (Shake-Flask Method)

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8] The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Protocol:

- Preparation: An excess amount of solid **2-Phenylquinoline-7-carboxylic acid** is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[10] This ensures that a saturated solution is formed.[9]
- Equilibration: The vial is sealed and placed in a temperature-controlled shaker or water bath (e.g., at 25°C and 37°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]
- Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the excess solid from the saturated solution.
- Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered to eliminate any remaining solid particles.[10] The concentration of the dissolved compound in

the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11]

- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).[10]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise technique for its determination.[12]

Protocol:

- Sample Preparation: A precise amount of **2-Phenylquinoline-7-carboxylic acid** is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds) to create a solution of known concentration (e.g., 1 mM).[13]
- Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[13]
- Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[13]
- Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve.[14] A common method is the "half-volume" method, where the pH at the point where half of the acid has been neutralized is equal to the pKa.[15]

LogP Determination (Shake-Flask Method)

The partition coefficient (P), or its logarithm (LogP), measures a compound's lipophilicity by quantifying its differential solubility between an immiscible organic solvent (typically n-octanol) and an aqueous phase (water or buffer).[16][17]

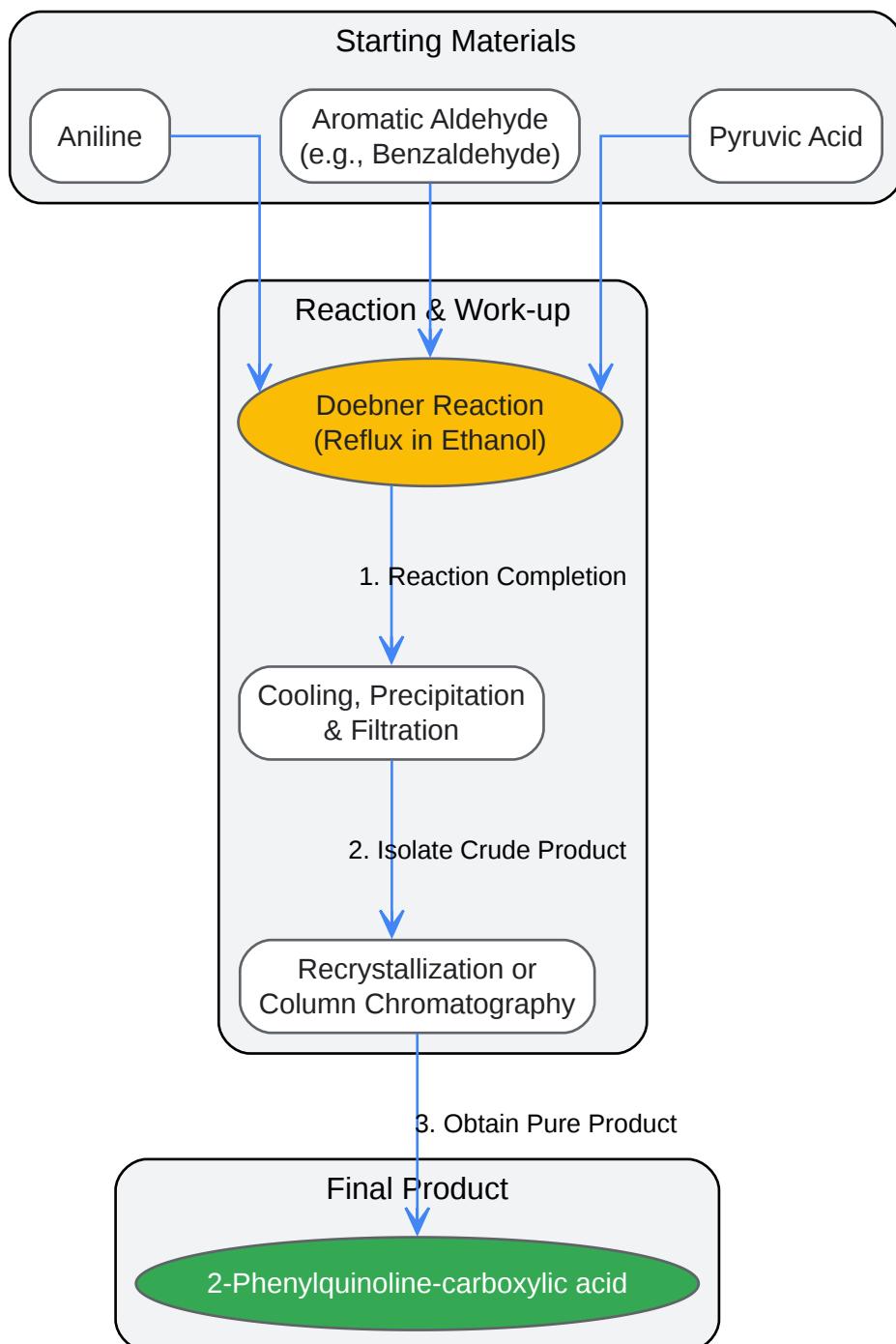
Protocol:

- Phase Saturation: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously, then allowed to separate for 24 hours to ensure mutual saturation.[18]
- Partitioning: A known amount of **2-Phenylquinoline-7-carboxylic acid** is dissolved in one of the phases (or added to the biphasic system). The mixture is then agitated for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[14][19]
- Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.[18][20]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]

Visualizations

Synthesis Workflow

The synthesis of 2-phenylquinoline carboxylic acids can be achieved through various methods, with the Doebner reaction being a common and effective route.[21][22] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. The following diagram illustrates a generalized workflow for this synthesis.



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